(2-Amino-4-bromophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLFDAZFHWATIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702898 | |

| Record name | (2-Amino-4-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946122-05-0 | |

| Record name | (2-Amino-4-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-4-bromophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to (2-Amino-4-bromophenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a key chemical intermediate. Identified by its CAS number 946122-05-0 , this compound serves as a versatile building block for medicinal chemists and researchers in drug development.[1][2] Its unique structure, featuring an aminobenzyl alcohol scaffold substituted with bromine, offers multiple reaction sites for creating complex molecular architectures. We will delve into its chemical properties, provide a detailed synthesis protocol, outline methods for its characterization, discuss its strategic importance in the synthesis of targeted therapeutics, and cover essential safety and handling procedures.

Core Compound Properties and Specifications

This compound, also known as 2-Amino-4-bromobenzyl alcohol, is a solid organic compound at room temperature.[3] Its molecular structure is foundational to its utility in synthetic chemistry. The primary amino group and the benzylic alcohol offer nucleophilic and electrophilic potential, respectively, while the bromine atom provides a site for cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 946122-05-0 | [1][2][4] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Synonyms | 2-Amino-4-bromobenzyl alcohol | [1] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥97% | [4] |

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Topological Polar Surface Area | 46.2 Ų | [3] |

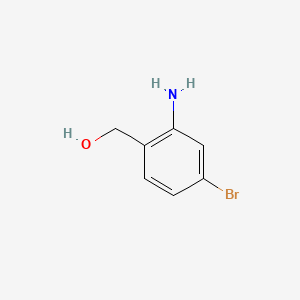

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Protocol: Selective Bromination

The synthesis of this compound can be achieved through the selective bromination of 2-aminobenzyl alcohol. The choice of brominating agent is critical to prevent oxidation of the alcohol and over-bromination of the electron-rich aromatic ring. A common and effective method utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which provides a controlled source of electrophilic bromine.[5]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminobenzyl alcohol (1 equivalent).

-

Dissolution: Dissolve the starting material in a suitable solvent, such as methylene chloride (CH₂Cl₂), to a concentration of approximately 0.3 M.

-

Cooling: Cool the reaction mixture to -10°C using an appropriate cooling bath (e.g., acetone/dry ice). Maintaining a low temperature is crucial to control the reaction's exothermicity and selectivity.

-

Reagent Addition: Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.05 equivalents) in portions to the cooled solution.[5] The temperature should be carefully monitored and maintained between -10°C and 0°C during the addition.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6] This step is essential to remove unreacted starting material and by-products.

-

Final Product: Evaporate the solvent from the pure fractions to yield this compound as a solid.

Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed. Commercial suppliers provide access to key analytical data, including NMR, HPLC, and LC-MS, which serve as a benchmark for in-house validation.[1][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton environment of the molecule. Expected signals include distinct peaks for the aromatic protons (showing characteristic splitting patterns), a singlet for the benzylic CH₂ group, and broad singlets for the NH₂ and OH protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis verifies the carbon skeleton. One would expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two characteristic molecular ion peaks (M+ and M+2) separated by two mass units, confirming the presence of a single bromine atom.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically aiming for >97%.[4]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to the pharmaceutical industry. Its functional groups allow for its use as a versatile intermediate in the synthesis of complex heterocyclic systems and other targeted molecules.

Diagram: Role as a Synthetic Building Block

Sources

An In-Depth Technical Guide to (2-Amino-4-bromophenyl)methanol: Properties, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with (2-Amino-4-bromophenyl)methanol. It moves beyond a simple data sheet to provide in-depth context, causality behind experimental choices, and a practical framework for its use as a critical chemical intermediate.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the utility of a chemical intermediate is often defined by its functionality and the strategic placement of those functional groups. This compound is a prime example of a high-value building block. Its structure incorporates a nucleophilic amino group, a versatile benzylic alcohol, and a bromine atom positioned for a wide array of cross-coupling reactions. This trifecta of functionalities makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly in the synthesis of heterocyclic systems and the development of novel pharmaceutical candidates.

This document provides a detailed examination of its physical and chemical properties, protocols for its characterization, insights into its applications, and essential safety guidelines.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is a solid compound at room temperature, valued for its role as a pharmaceutical intermediate.[1] Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 946122-05-0 | [1][2][3][4] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][4] |

| Synonyms | 2-Amino-4-bromobenzyl alcohol | [1] |

| Appearance | Solid | |

| Purity (Typical) | ≥97% | [3] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

| XLogP3 (Lipophilicity) | 1.6 | [2] |

| InChI Key | JHLFDAZFHWATIS-UHFFFAOYSA-N | |

| Storage Conditions | Store in a dry, cool, dark, and well-ventilated place under an inert atmosphere.[1][5] The compound is noted to be light-sensitive.[2] |

Note: Specific physical properties such as melting and boiling points are not consistently reported across commercial suppliers, indicating that they may vary with purity. Experimental determination is recommended for any application where this is a critical parameter.

Representative Synthesis Pathway

While multiple synthetic routes to substituted aminobenzyl alcohols exist, a common strategy involves the regioselective bromination of an accessible precursor. The following protocol, adapted for the synthesis of the related isomer (2-Amino-5-bromophenyl)methanol, illustrates the core chemical principles.

Causality in Experimental Design: The choice of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as the brominating agent is deliberate.[6] The starting material, 2-aminobenzyl alcohol, contains a strongly activating amino group, which makes the aromatic ring highly susceptible to electrophilic substitution. A harsh brominating agent (like Br₂) could lead to over-bromination or oxidation. The chosen reagent provides a controlled, single bromination. The reaction is conducted at low temperatures (-10°C to 0°C) to further manage the high reactivity of the substrate and enhance regioselectivity.[6]

Illustrative Protocol: Synthesis of a Brominated 2-Aminobenzyl Alcohol Isomer[9]

-

Preparation: Dissolve 2-aminobenzyl alcohol (58 mmol) in methylene chloride (200 mL) in a flask equipped with a stirrer and cool the solution to -10°C using an appropriate cooling bath.

-

Reagent Addition: Add 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (61 mmol) in portions to the cooled solution.

-

Temperature Control: Critically maintain the internal reaction temperature between -10°C and 0°C throughout the addition.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction, drying of the organic layer, and purification by column chromatography on silica gel.

Structural Elucidation and Quality Control

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control. While specific spectra should be requested from the supplier or generated in-house, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will exhibit complex splitting patterns due to their proximity. A singlet corresponding to the two benzylic protons (-CH₂OH) would appear, along with broad singlets for the amine (-NH₂) and alcohol (-OH) protons, the positions of which can be concentration-dependent and will shift upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum should reveal seven distinct signals: five for the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity) and one for the benzylic carbon (-CH₂OH).

-

IR Spectroscopy: The infrared spectrum will be characterized by strong O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of bromine incorporation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Using a suitable reversed-phase column and a mobile phase (e.g., acetonitrile/water gradient), a single major peak should be observed, allowing for quantification of purity above 97-98%.

Applications in Drug Discovery and Organic Synthesis

The strategic arrangement of functional groups in this compound makes it a highly sought-after intermediate in drug discovery.[1]

-

Scaffold for Heterocyclic Synthesis: The ortho-amino alcohol moiety is a classic precursor for synthesizing a variety of fused heterocyclic systems, such as benzoxazines and other related structures, which are prevalent in biologically active molecules.

-

Platform for Library Synthesis: The bromine atom serves as a versatile handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the phenyl ring. The amino group can be readily acylated, alkylated, or used in cyclization reactions, providing another vector for modification.

-

Precursor for Targeted Inhibitors: Substituted bromophenyl moieties are features in numerous potent enzyme inhibitors. For instance, related structures are integral to the design of inhibitors for targets like epidermal growth factor receptor (EGFR) and DNA topoisomerases, both of which are critical targets in anticancer drug development.[7][8] The use of this building block allows for the precise placement of a bromine atom that can occupy key hydrophobic pockets in an enzyme's active site or serve as a point for further derivatization.

Safety, Handling, and Storage

As a hazardous chemical, proper handling of this compound is mandatory to ensure laboratory safety.[2] All procedures should be conducted in a well-ventilated fume hood by trained personnel.

| Hazard Category | GHS Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [2][9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][9] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere like argon or nitrogen to prevent degradation.[1][5]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined physical properties, combined with its versatile chemical reactivity, provide a reliable foundation for complex synthetic campaigns. For researchers in drug discovery, its structure offers a pre-validated scaffold for accessing novel chemical entities with therapeutic potential. By understanding its properties, handling it safely, and leveraging its synthetic versatility, scientists can effectively unlock its potential in their research and development endeavors.

References

-

Angene Chemical. (n.d.). This compound | 946122-05-0. Retrieved from [Link]

-

P212121 Store. (n.d.). This compound | CAS 946122-05-0. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-4-bromophenyl)-(furan-2-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (4-Amino-2-bromophenyl)methanol. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Cyano-4'-methylbiphenyl.

- SynZeal. (n.d.). Safety Data Sheet.

- Angene Chemical. (2021). Safety Data Sheet for (4-Bromophenyl)(phenyl)methanol.

-

El-Agrody, A. M., et al. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4]thieno[2,3-d]pyrimidines. Retrieved from [Link]

Sources

- 1. CAS 946122-05-0 | this compound - Synblock [synblock.com]

- 2. angenechemical.com [angenechemical.com]

- 3. store.p212121.com [store.p212121.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]

- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synzeal.com [synzeal.com]

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Amino-4-bromophenyl)methanol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of (2-Amino-4-bromophenyl)methanol. As a key building block in modern organic synthesis and medicinal chemistry, a thorough understanding of its characteristics is crucial for its effective utilization. This document provides field-proven insights, detailed experimental protocols, and a discussion of its reactivity, grounded in authoritative references.

Core Physicochemical and Structural Properties

This compound, also known by its synonym 2-Amino-4-bromobenzyl alcohol, is a substituted aromatic compound featuring an aniline, a benzyl alcohol, and a bromine substituent.[1] This unique combination of functional groups makes it a versatile intermediate for constructing more complex molecular architectures. Its core properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 946122-05-0 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Estimated 70-90 °C | Based on analogs[3] |

| Boiling Point | Not determined | [1] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | |

| InChI Key | JHLFDAZFHWATIS-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1Br)N)CO | [4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a suitable carbonyl precursor, such as 2-amino-4-bromobenzaldehyde or a derivative of 2-amino-4-bromobenzoic acid. The reduction of the aldehyde is a direct and high-yielding approach.

Proposed Synthetic Pathway: Reduction of 2-Amino-4-bromobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its high chemoselectivity; it readily reduces aldehydes and ketones without affecting other functional groups like the aromatic bromine or the amino group under standard conditions. The solvent, typically methanol or ethanol, not only dissolves the starting material but also participates in the reaction mechanism by protonating the intermediate alkoxide.

Sources

Introduction: A Chemist's Companion to (2-Amino-4-bromophenyl)methanol

An In-depth Technical Guide to the Material Safety of (2-Amino-4-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted benzyl alcohol derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile brominated aromatic ring, makes it a key intermediate in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. Professionals in drug discovery and development frequently encounter this reagent. However, its utility in synthesis is matched by the critical need for a thorough understanding of its chemical hazards and safety protocols.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive, in-depth analysis of the safety and handling protocols for this compound. As Senior Application Scientists, our goal is not just to present data, but to provide a causal framework for understanding why specific precautions are necessary. This document is structured to empower researchers to conduct their work safely and effectively, transforming safety from a checklist into an integrated scientific practice.

Section 1: Core Chemical and Physical Identity

A precise understanding of a chemical's properties is the foundation of its safe handling. These parameters dictate its behavior under various laboratory conditions and inform decisions on storage, handling, and emergency response.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Amino-4-bromobenzyl alcohol | [1] |

| CAS Number | 946122-05-0 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Data not consistently available; typically a solid | N/A |

| Topological Polar Surface Area | 46.2 Ų | [2] |

| Complexity | 110 | [2] |

The molecular weight is essential for accurate reagent measurement, while the polar surface area can provide insights into its potential solubility and biological interactions.

Section 2: Hazard Identification and Proactive Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful handling. Understanding these classifications is the first step in a robust risk assessment.

GHS Hazard Classification: [2]

-

Signal Word: Warning

-

Pictogram:

-

Health Hazard

-

Exclamation Mark

-

-

Hazard Statements:

These statements indicate that the primary routes of hazardous exposure are ingestion, skin contact, and inhalation. The irritant nature of the compound necessitates the use of comprehensive personal protective equipment (PPE).

Logical Workflow for Risk Assessment:

The following diagram illustrates the decision-making process for establishing a safe experimental plan when working with this compound.

Caption: Risk assessment workflow for this compound.

Section 3: Emergency Response Protocols

In the event of an accidental exposure, immediate and correct action is critical to mitigating harm. The following protocols are based on established best practices for the identified hazards.

Step-by-Step First Aid Procedures:

-

In Case of Eye Contact:

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[3][4]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[4]

-

Seek immediate medical attention.[3][4] Causality: The H319 classification (causes serious eye irritation) means the compound can cause significant damage. Prolonged, high-volume flushing is essential to physically remove the chemical and dilute any remaining residue.

-

-

In Case of Skin Contact:

-

Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[4][5]

-

Continue washing for at least 15 minutes.

-

Seek medical attention if irritation persists.[4] Causality: The compound is harmful upon skin contact (H312) and a skin irritant (H315). Prompt removal is necessary to prevent systemic absorption and minimize local tissue damage.

-

-

If Inhaled:

-

If the person is not breathing, give artificial respiration.[5]

-

If breathing is difficult, provide oxygen.

-

Seek immediate medical attention.[4] Causality: As a respiratory irritant (H335) and harmful if inhaled (H332), the primary goal is to remove the individual from the contaminated atmosphere to prevent further damage to the respiratory tract and systemic absorption.

-

If Swallowed:

-

Do NOT induce vomiting.[6]

-

Never give anything by mouth to an unconscious person.[3][6]

-

Call a poison control center or seek immediate medical attention.[4] Causality: The compound is harmful if swallowed (H302). Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further complications. Rinsing the mouth helps to remove residual material.

-

First Aid Decision Workflow:

Caption: Decision workflow for first aid response to exposure.

Section 4: Safe Handling, Storage, and Engineering Controls

Proactive safety measures are paramount. The following protocols are designed to minimize the risk of exposure during routine laboratory operations.

Detailed Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation exposure (H332, H335).[3] The work area should have readily accessible eyewash stations and safety showers.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[3][7]

-

Hand Protection: Wear appropriate chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination.[3]

-

Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[4] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][4] Do not eat, drink, or smoke in the laboratory.[6]

Storage Requirements:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8] A recommended storage temperature is between 2-8°C.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] Causality: The amino group on the molecule can react exothermically with strong acids and oxidizing agents, potentially leading to a hazardous release of energy or toxic fumes.

Section 5: Fire and Explosion Hazard Management

While not classified as highly flammable, like most organic compounds, this compound is combustible and requires appropriate fire safety measures.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). Water mist may be used to cool closed containers.[4]

-

Unsuitable Extinguishing Media: A solid water jet may be ineffective as it could scatter the material.[9]

-

Specific Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[10]

-

Firefighting Protocol:

-

Evacuate the area.

-

Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][11]

-

Cool containers exposed to fire with water spray to prevent pressure build-up and potential rupture.[9]

-

Contain fire-extinguishing water to prevent it from entering drains or surface water.[12][13]

-

Section 6: Accidental Release and Disposal Procedures

A systematic approach to spill cleanup is essential to ensure the safety of laboratory personnel and protect the environment.

Spill Response Protocol:

-

Evacuate & Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[3]

-

Don PPE: Wear the appropriate level of PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment: Prevent the spill from spreading or entering drains.[3]

-

Cleanup (Solid Spill):

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the contaminated waste in accordance with all local, state, and federal regulations.[5]

Spill Response Workflow Diagram:

Caption: Step-by-step workflow for managing an accidental spill.

Section 7: Toxicological Profile

The toxicological information is primarily derived from the GHS hazard classifications. No specific LD50 or LC50 data is consistently available in public databases for this compound.

-

Acute Toxicity: Classified as harmful if swallowed, inhaled, or in contact with skin.[2] This suggests that single, high-dose exposures via these routes can cause significant adverse health effects.

-

Skin Corrosion/Irritation: Causes skin irritation, characterized by redness, itching, or inflammation upon contact.[2][3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation, which may involve pain, redness, and impaired vision.[2][3]

-

Respiratory Irritation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2][3]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to classify this compound as a carcinogen, mutagen, or reproductive toxin.[8] In the absence of data, it should be handled as a potentially hazardous substance.

Conclusion

This compound is a potent chemical intermediate whose utility demands a corresponding level of respect for its potential hazards. A safety-conscious approach, grounded in a thorough understanding of its chemical properties and toxicological profile, is non-negotiable. By integrating the principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergency situations, researchers can handle this compound with confidence and security. This guide serves as a framework for developing a culture of safety that protects the most valuable asset in any laboratory: the scientist.

References

-

Angene Chemical. * this compound | 946122-05-0*. [Link]

-

Labster. SECTION 5: Firefighting measures. [Link]

-

PubChem. (4-Amino-2-bromophenyl)methanol | C7H8BrNO | CID 20616118. [Link]

-

Angene Chemical. Safety Data Sheet for a related compound. [Link]

-

P212121 Store. This compound | CAS 946122-05-0. [Link]

-

GOV.UK. Incident management: methanol. [Link]

-

Science Company. Safety Data Sheet Salicylic Acid. [Link]

-

Carl ROTH. Safety Data Sheet: Salicylic acid. [Link]

Sources

- 1. CAS 946122-05-0 | this compound - Synblock [synblock.com]

- 2. angenechemical.com [angenechemical.com]

- 3. angenechemical.com [angenechemical.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. aksci.com [aksci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. theory.labster.com [theory.labster.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data of (2-Amino-4-bromophenyl)methanol

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Amino-4-bromophenyl)methanol

This guide provides a detailed technical overview of the spectroscopic characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical methodologies to offer a comprehensive understanding of the molecule's spectroscopic signature. While experimental data for this specific compound is not publicly available, this guide leverages data from structurally analogous compounds and predictive models to provide a robust analytical framework.

Introduction to this compound

This compound, with the chemical formula C₇H₈BrNO and a molecular weight of approximately 202.05 g/mol , is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a primary amine, a benzyl alcohol, and a bromine atom on the phenyl ring, bestowing it with multiple reactive sites and potential for diverse chemical transformations. Accurate spectroscopic analysis is paramount for its identification, purity assessment, and for tracking its involvement in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of atoms and the electronic environment of the protons and carbons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the hydroxyl proton, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H-6) | ~7.3 ppm | d | 1H | Doublet due to coupling with H-5. Downfield shift due to proximity to the electron-withdrawing bromine atom. |

| Aromatic H (H-5) | ~6.8 ppm | dd | 1H | Doublet of doublets due to coupling with H-6 and H-3. |

| Aromatic H (H-3) | ~6.6 ppm | d | 1H | Doublet due to coupling with H-5. |

| Methylene (-CH₂OH) | ~4.5 ppm | s | 2H | Singlet, as adjacent protons are on oxygen and nitrogen and typically do not couple. |

| Hydroxyl (-OH) | ~5.0 ppm | br s | 1H | Broad singlet, chemical shift is concentration and temperature dependent. Exchangeable with D₂O. |

| Amine (-NH₂) | ~4.9 ppm | br s | 2H | Broad singlet, chemical shift is concentration and temperature dependent. Exchangeable with D₂O. |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (C-NH₂) | ~148 ppm | Aromatic carbon attached to the electron-donating amino group. |

| C-1 (C-CH₂OH) | ~130 ppm | Aromatic carbon attached to the hydroxymethyl group. |

| C-6 | ~129 ppm | Aromatic carbon adjacent to the bromine atom. |

| C-5 | ~118 ppm | Aromatic carbon. |

| C-4 (C-Br) | ~115 ppm | Aromatic carbon directly bonded to the electronegative bromine atom. |

| C-3 | ~114 ppm | Aromatic carbon. |

| Methylene (-CH₂OH) | ~62 ppm | Aliphatic carbon of the hydroxymethyl group. |

Note: These are predicted values based on the analysis of similar compounds and spectral databases.[3]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-Br bonds, as well as the aromatic ring.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Alcohol O-H | 3400 - 3200 | Strong, Broad | Stretching |

| Amine N-H | 3400 - 3300 and 3330 - 3250 | Medium, Sharp (two bands for primary amine) | Asymmetric and Symmetric Stretching |

| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretching |

| Aliphatic C-H | 2950 - 2850 | Medium to Weak | Stretching |

| Aromatic C=C | 1620 - 1580 | Medium | Ring Stretching |

| Amine N-H | 1650 - 1580 | Medium | Bending (Scissoring) |

| Alcohol C-O | 1260 - 1000 | Strong | Stretching |

| Aromatic C-N | 1335 - 1250 | Strong | Stretching |

| C-Br | 700 - 500 | Medium to Strong | Stretching |

The presence of a broad O-H stretch and two distinct N-H stretching bands would be a key feature in the IR spectrum, confirming the presence of both the alcohol and primary amine functionalities.[4]

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The background is automatically subtracted from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum

For this compound (MW ≈ 202.05 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 202 and 204 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Collision Cross Section Data: PubChem provides predicted collision cross section (CCS) values for various adducts, which can be useful in ion mobility-mass spectrometry.[5]

-

[M+H]⁺: m/z 201.98621, Predicted CCS 133.7 Ų

-

[M+Na]⁺: m/z 223.96815, Predicted CCS 145.3 Ų

Expected Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Key fragmentation pathways could include:

-

Loss of a hydroxyl radical (•OH) to give a fragment at m/z 185/187.

-

Loss of water (H₂O) from the molecular ion to give a fragment at m/z 184/186.

-

Loss of the hydroxymethyl group (•CH₂OH) to give a fragment at m/z 171/173.

-

Cleavage of the C-Br bond, though less common as a primary fragmentation, could lead to a fragment at m/z 123.

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for a pure sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By integrating predicted data with established analytical protocols, researchers can effectively approach the identification and analysis of this compound. The provided methodologies for NMR, IR, and MS are robust and can be readily adapted for experimental validation once a sample is procured. The predictive nature of the spectral data presented herein serves as a valuable reference point for future experimental work.

References

-

Sundaraganesan, N., Anand, B., Meganathan, C., Dominic Joshua, B., & Saleem, H. (2008). Vibrational spectra and assignments of 3-aminobenzyl alcohol by ab initio Hartree-Fock and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 198–204. [Link]

-

Wu, T.-H., Su, Z.-S., Sung, R., & Sung, K. (2020). Acid‐titration electronic absorption spectra of o‐aminobenzyl alcohol. ResearchGate. [Link]

-

SpectraBase. (n.d.). o-Aminobenzyl alcohol. [Link]

-

Angene Chemical. (n.d.). This compound|946122-05-0. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53440895, this compound. Retrieved January 10, 2026 from [Link].

-

NIST. (n.d.). 2-Aminobenzyl alcohol. NIST Chemistry WebBook. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

UCLA, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

PubChemLite. (n.d.). This compound (C7H8BrNO). [Link]

Sources

1H NMR spectrum of (2-Amino-4-bromophenyl)methanol

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Amino-4-bromophenyl)methanol

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. Our focus is on the foundational principles of spectral interpretation, enabling a thorough understanding of the compound's structure through nuclear magnetic resonance spectroscopy.

Molecular Structure and Proton Environments

This compound presents a unique substitution pattern on the benzene ring that directly influences the chemical environment of each proton. The electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups, along with the electron-withdrawing bromo (-Br) group, create a distinct electronic landscape, leading to a predictable and interpretable ¹H NMR spectrum.

Below is a diagram illustrating the molecular structure and the nomenclature used for the protons in this guide.

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR spectral data for this compound in a common deuterated solvent such as CDCl₃. These predictions are based on established substituent effects and typical coupling constants observed in substituted benzene derivatives.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₆ | ~ 7.20 | d | J(H₆, H₅) ≈ 8.0 (ortho) | 1H |

| H₅ | ~ 6.85 | dd | J(H₆, H₅) ≈ 8.0 (ortho), J(H₅, H₃) ≈ 2.0 (meta) | 1H |

| H₃ | ~ 6.70 | d | J(H₅, H₃) ≈ 2.0 (meta) | 1H |

| -CH₂OH | ~ 4.60 | s | - | 2H |

| -NH₂ | ~ 4.00 (broad) | s (broad) | - | 2H |

| -OH | Variable (broad) | s (broad) | - | 1H |

In-Depth Spectral Analysis

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the aromatic ring.

-

Aromatic Protons (H₃, H₅, H₆): The aromatic region of the spectrum is expected to show three distinct signals.[1]

-

H₆: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing bromo group. The strong shielding effect of the amino group will cause this proton to appear at a relatively upfield chemical shift for an aromatic proton. It is expected to be a doublet due to ortho-coupling with H₅.[2]

-

H₅: This proton is ortho to the bromo group and meta to both the amino and hydroxymethyl groups. The deshielding effect of the bromine atom will shift this proton downfield relative to H₃ and H₆. It will appear as a doublet of doublets due to ortho-coupling with H₆ and meta-coupling with H₃.

-

H₃: This proton is ortho to the hydroxymethyl group and meta to the amino group, and para to the bromo group. The combined shielding effects of the amino and hydroxymethyl groups will result in this proton appearing at the most upfield position in the aromatic region. It is expected to be a doublet due to meta-coupling with H₅. Para coupling is generally too small to be resolved.[3]

-

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a singlet. Their chemical shift is influenced by the adjacent hydroxyl group and the aromatic ring.

-

Amine Protons (-NH₂): The two protons of the amino group are also chemically equivalent and typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will also appear as a broad singlet due to hydrogen exchange.

The coupling patterns between the aromatic protons provide valuable structural information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled protons.

Caption: Coupling relationships between the aromatic protons of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol should be followed.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To remove any particulate matter that could affect the spectral quality, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.[6]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

4.2. Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a sample of this concentration, a sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.

-

Data Acquisition: Initiate the data acquisition process.

Data Processing and Interpretation

-

Fourier Transform: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking and Referencing: The chemical shift of each peak is determined relative to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Structural Confirmation: The final processed spectrum is analyzed by comparing the chemical shifts, multiplicities, coupling constants, and integrations to the predicted values to confirm the structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation. A thorough understanding of the influence of its substituents on proton chemical shifts and coupling patterns allows for a confident assignment of all signals in the spectrum. By following the detailed experimental protocol and data analysis steps outlined in this guide, researchers can reliably characterize this compound and ensure its identity and purity for applications in drug development and other scientific endeavors.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. [Link]

-

Why para aromatic has a low J constant and why ortho has high J constant?. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

How can multiplets in para-disubstituted benzene rings be described?. (2017, October 18). Chemistry Stack Exchange. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Squarespace. ortho meta para. [Link]

-

Determining the coupling on a substituted benzene ring. (2017, January 31). Chemistry Stack Exchange. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectrum of (2-Amino-4-bromophenyl)methanol

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (2-Amino-4-bromophenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed exploration of the theoretical underpinnings of the spectrum, a step-by-step experimental protocol, and a thorough interpretation of the spectral data, grounded in established scientific principles and comparative analysis with structurally related compounds.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The precise characterization of its chemical structure is paramount for its use in research and development. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of the carbon atoms, we can confirm the compound's structure and purity. This guide will delve into the intricacies of the ¹³C NMR spectrum of this compound, providing a framework for its analysis and interpretation.

Theoretical Framework: Understanding Substituent Effects

The chemical shifts of the carbon atoms in a benzene ring are highly sensitive to the nature of the substituents attached to it. In this compound, we have three substituents to consider: an amino group (-NH₂), a bromine atom (-Br), and a hydroxymethyl group (-CH₂OH).

-

Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, causing the corresponding carbon nuclei to be shielded and their signals to appear at a lower chemical shift (upfield).[1]

-

Bromine Atom (-Br): Bromine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I), which deshields nearby carbon atoms, shifting their signals downfield. However, like the amino group, it also has lone pairs of electrons that can be donated into the ring via resonance (+R effect), which shields the ortho and para carbons. The overall effect on the chemical shifts is a combination of these two opposing factors.[2]

-

Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating due to the electronegativity of the oxygen atom, which causes a slight downfield shift of the attached carbon and other carbons in the ring.

The interplay of these electronic effects from the three substituents determines the final chemical shifts of the seven unique carbon atoms in this compound. Aromatic carbons typically resonate in the range of 110-160 ppm.[3]

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters.

1. Sample Preparation:

-

Analyte: this compound of high purity.

-

Sample Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). A concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for a good signal-to-noise ratio within a reasonable acquisition time.[4][5]

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The solvent's deuterium signal is used for field-frequency locking, and its residual proton and carbon signals can serve as internal references. It is important to be aware that solvent choice can influence chemical shifts.[6][7][8]

-

Procedure:

-

Weigh the desired amount of this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial.

-

Once fully dissolved, transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

If any particulate matter is present, filter the solution through a small plug of glass wool to prevent degradation of the spectral resolution.[4]

-

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 to 4096, depending on the sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 25 °C (298 K).

Predicted ¹³C NMR Spectrum and Peak Assignment

Molecular Structure and Carbon Numbering:

Caption: Numbering scheme for the carbon atoms in this compound.

Predicted Chemical Shifts and Rationale:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C7 (-CH₂OH) | ~60-65 | The benzylic carbon attached to an electronegative oxygen atom is expected in this region. For 2-aminobenzyl alcohol, this carbon appears at 61.65 ppm.[4] |

| C4 (C-Br) | ~110-115 | The carbon directly attached to bromine. The electronegativity of bromine would suggest a downfield shift, but heavy atoms like bromine can also have a shielding "heavy atom effect". In 4-bromoaniline, this carbon is at ~113 ppm. |

| C5 | ~115-120 | This carbon is ortho to the bromine and meta to the amino and hydroxymethyl groups. It is expected to be shielded by the resonance effect of the amino group. |

| C3 | ~128-132 | This carbon is meta to both the amino and bromo substituents. It is expected to be less affected by resonance effects and appear in a more neutral region for aromatic carbons. |

| C6 | ~130-135 | This carbon is ortho to the hydroxymethyl group and para to the bromine atom. It will be influenced by both. |

| C1 (C-CH₂OH) | ~125-130 | This carbon is ipso to the hydroxymethyl group and ortho to the amino group. The strong shielding from the amino group will shift it upfield compared to a typical quaternary aromatic carbon. In 2-aminobenzyl alcohol, the ipso-carbon to the CH₂OH group is at 125.83 ppm.[4] |

| C2 (C-NH₂) | ~145-150 | The carbon directly attached to the strongly electron-donating amino group is expected to be significantly deshielded and appear furthest downfield among the aromatic carbons. In 2-aminobenzyl alcohol, this carbon appears at 146.82 ppm.[4] |

Workflow for Spectral Analysis:

Caption: A workflow diagram for the acquisition and analysis of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals, with chemical shifts dictated by the electronic effects of the amino, bromo, and hydroxymethyl substituents. The interpretation of this spectrum relies on a solid understanding of substituent effects on aromatic systems and can be greatly aided by comparison with the spectra of structurally related molecules. This guide provides a robust framework for researchers to approach the ¹³C NMR analysis of this and similar compounds, ensuring accurate structural elucidation, which is a critical step in the advancement of chemical and pharmaceutical research.

References

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

- H. Spiecke and W. G. Schneider. Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Journal of Chemical Physics.

-

Canadian Science Publishing. A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Available at: [Link]

-

Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

-

MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

-

AIP Publishing. Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. Available at: [Link]

-

UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Available at: [Link]

-

SpectraBase. 4-Bromotoluene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. 4-Bromotoluene. Available at: [Link]

-

Iowa State University. NMR Sample Preparation - Chemical Instrumentation Facility. Available at: [Link]

-

DergiPark. Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. Available at: [Link]

-

SpectraBase. 4-Bromoaniline. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

ACS Publications. Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

University of Colorado Boulder. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. Available at: [Link]

-

Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Available at: [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts. The Journal of Physical Chemistry. Available at: [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... Available at: [Link]

-

ResearchGate. 13 C-NMR spectrum of compound (4i). Available at: [Link]

-

Compound Interest. A guide to 13C NMR chemical shift values. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 6. 946122-05-0|this compound|BLD Pharm [bldpharm.com]

- 7. 946122-05-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 8. Solved b) In the 'HNMR spectrum for 4-bromobenzyl alcohol, | Chegg.com [chegg.com]

An In-depth Technical Guide to the Infrared Spectrum of (2-Amino-4-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of (2-Amino-4-bromophenyl)methanol, a substituted benzyl alcohol derivative. By dissecting its molecular structure and correlating it with fundamental principles of vibrational spectroscopy, we will interpret the key absorption bands that serve as a unique fingerprint for this molecule. This document offers a detailed experimental protocol for sample preparation and spectral acquisition, a thorough interpretation of the resulting spectrum, and a summary of characteristic peaks, providing researchers and drug development professionals with the expertise to confidently identify and characterize this compound.

The Foundational Principles of IR Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending, scissoring). An IR spectrometer measures this absorption as a function of wavenumber (typically in units of reciprocal centimeters, cm⁻¹) to generate a spectrum. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber, where troughs (in a transmittance spectrum) indicate the absorption of energy.

The position, intensity, and shape of these absorption bands are directly related to the types of bonds present (e.g., O-H, N-H, C=C), the masses of the atoms involved, and the overall molecular environment, including factors like hydrogen bonding.[1] This makes IR spectroscopy a powerful and rapid tool for identifying functional groups within a molecule.

Molecular Structure and Functional Group Analysis

To accurately interpret the IR spectrum of this compound (CAS No. 946122-05-0), we must first examine its constituent functional groups.[2] Each group will give rise to characteristic absorption bands.

Caption: Molecular structure of this compound highlighting key functional groups.

The key functional groups are:

-

Primary Aromatic Amine (-NH₂): This group will exhibit characteristic N-H stretching and bending vibrations.

-

Primary Alcohol (-CH₂OH): This group is defined by its O-H and C-O stretching bands. The benzylic nature influences the C-O stretch.

-

Substituted Benzene Ring: The aromatic ring will show C-H stretching and C=C in-plane stretching, as well as out-of-plane C-H bending vibrations that can be indicative of the substitution pattern.

-

Carbon-Bromine Bond (C-Br): This bond will have a stretching vibration in the low-wavenumber (fingerprint) region of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples.[3][4] The principle is to disperse the solid analyte in an IR-transparent matrix (KBr) and press it into a thin, transparent disc, minimizing light scattering.[3][4]

4.1 Materials and Equipment

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for 2-3 hours and stored in a desiccator.[3]

-

Agate mortar and pestle

-

Pellet-forming die set

-

Hydraulic press capable of applying 8-10 tons of pressure.[5]

-

FTIR Spectrometer

4.2 Step-by-Step Methodology

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of dry, spectroscopic grade KBr.[4][6] The ratio is critical for pellet transparency.

-

Grinding and Mixing: First, grind the 1-2 mg sample in the agate mortar to a fine, consistent powder. Add the KBr to the mortar and gently but thoroughly mix the two powders until the mixture is homogeneous.[5] Causality Note: Grinding the sample to a particle size smaller than the wavelength of the IR radiation is crucial to minimize scattering (the Christiansen effect) and prevent distorted, sloping baselines.[3]

-

Die Loading: Carefully transfer a portion of the homogeneous mixture into the pellet die, ensuring an even distribution across the die surface.

-

Pressing the Pellet: Assemble the die and place it in the hydraulic press. If available, connect a vacuum line to the die to remove trapped air and moisture. Gradually apply 8-10 tons of pressure and hold for 1-2 minutes.[5][7] The pressure causes the KBr to cold-flow, encapsulating the sample in a transparent disc.

-

Background Spectrum: Prepare a "blank" pellet using only the dried KBr from the same batch.[3] Run a background scan with this blank pellet in the spectrometer. Trustworthiness Note: This step is a self-validating control. It allows the instrument's software to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any minor impurities in the KBr, ensuring the final spectrum is solely that of the analyte.[3]

-

Sample Analysis: Carefully remove the blank pellet and insert the sample pellet into the spectrometer. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Detailed Spectral Interpretation

The IR spectrum of this compound is characterized by distinct regions corresponding to its functional groups.

5.1 The O-H and N-H Stretching Region (3600 - 3200 cm⁻¹)

-

O-H Stretch (Alcohol): A strong and characteristically broad absorption band is expected between 3550-3200 cm⁻¹.[8][9] The broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[1][10] In a solid-state spectrum, this hydrogen bonding is significant.

-

N-H Stretch (Primary Amine): Primary amines typically show two distinct bands in this region due to symmetric and asymmetric stretching modes.[11][12] Expect two medium-intensity peaks, often appearing as sharp shoulders on the broader O-H band, in the range of 3500-3300 cm⁻¹.[8][11][13] The asymmetric stretch occurs at a higher frequency than the symmetric stretch.[13]

5.2 The C-H Stretching Region (3100 - 2850 cm⁻¹)

-

Aromatic C-H Stretch: Weak to medium absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). These are characteristic of C-H bonds where the carbon is part of an aromatic ring.[14][15]

-

Aliphatic C-H Stretch: The C-H bonds of the methylene group (-CH₂OH) will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[1]

5.3 The Fingerprint Region (< 1650 cm⁻¹)

This region contains a wealth of complex vibrational information, including bending and stretching modes that are unique to the molecule's overall structure.

-

N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ range, characteristic of a primary amine.[11]

-

Aromatic C=C Stretching: The benzene ring will produce two or more bands of variable intensity in the 1600-1430 cm⁻¹ region.[1][9] These peaks confirm the presence of the aromatic core.

-

C-O Stretching (Primary Alcohol): A strong, distinct band should appear in the 1260-1050 cm⁻¹ range.[10] For a primary alcohol like this, the C-O stretch is typically found around 1050 cm⁻¹.[9]

-

C-N Stretching (Aromatic Amine): Aromatic amines exhibit a C-N stretching band that is typically strong and appears at a higher wavenumber than aliphatic amines, generally in the 1335-1250 cm⁻¹ range.[11]

-

C-Br Stretching: The carbon-bromine bond stretch gives rise to an absorption in the low-frequency end of the fingerprint region, typically between 690-515 cm⁻¹.[16] This peak can sometimes be weak and may be obscured by other vibrations.

Data Summary: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |

| 3550 - 3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Two Bands |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2950 - 2850 | C-H Stretch | Methylene (-CH₂) | Medium |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1600 - 1430 | C=C Stretch (In-ring) | Aromatic Ring | Medium to Weak |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| ~1050 | C-O Stretch | Primary Alcohol | Strong |

| 690 - 515 | C-Br Stretch | Bromoalkane | Medium to Weak |

Conclusion

The infrared spectrum of this compound provides a definitive confirmation of its structure. The presence of a broad O-H stretch, coupled with the characteristic doublet of a primary amine's N-H stretch, immediately identifies the core functional groups. These features, supported by aromatic C-H and C=C absorptions, and strong C-O and C-N stretching bands in the fingerprint region, create a unique spectral signature. By following the detailed protocol and interpretive guide presented, researchers can confidently use FTIR spectroscopy for the qualitative identification, purity assessment, and structural verification of this compound in a drug development or research setting.

References

- Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Shimadzu. (n.d.). KBr Pellet Method.

- Illinois State University. (2015). Infrared Spectroscopy.

- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.